4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-oxo-4H-1,4-benzoxazin-6-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)10(18)4-8(17)6-1-2-9-7(3-6)16-11(19)5-20-9/h1-3H,4-5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSSAAPYCVTMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione is a complex organic compound with the molecular formula C14H12F3N2O3 and a molecular weight of 320.25 g/mol. This compound features a trifluoromethyl group and a diketone structure, which contribute to its unique chemical properties and potential biological activities. Preliminary studies suggest that compounds containing the oxazine moiety exhibit various biological activities, making this compound of interest in scientific research.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with oxazine structures often demonstrate diverse pharmacological effects, including:
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. The diketone moiety is known for its ability to chelate metal ions and interact with biological macromolecules.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Contains an oxazine ring | Lacks trifluoromethyl group |
| 4,4-Difluoro-1-(3-oxo-benzofuran)butane-1,3-dione | Similar diketone structure | Different heterocyclic ring |
| 4-(3-Oxo-benzothiazole)butane-1,3-dione | Contains a thiazole instead of oxazine | Varies in biological activity |
This table highlights how the trifluoromethyl substitution and specific oxazine structure distinguish this compound from others.
Anticancer Activity
A study investigating the cytotoxic effects of various oxazine derivatives found that those similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Studies
Research on related compounds has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group appears to enhance this activity by increasing the compound's interaction with bacterial membranes.
Inflammation Modulation
In vitro assays indicated that compounds containing the oxazine moiety could inhibit pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzooxazine derivatives and trifluorinated diketones. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity: The target compound’s benzooxazine-dione hybrid structure is distinct from isoindoline-dione derivatives (e.g., compound 44 in ), which exhibit potent protox inhibition and herbicidal activity.
Synthetic Utility: The trifluorobutane-dione group in the target compound enables chelation with metals, similar to 4,4,4-trifluoro-1-(4-isopropylphenyl)butane-1,3-dione (CAS: 832738-17-7), which is used as an acac ligand .
Substituent Effects: Fluorination at the benzooxazine ring (e.g., 7-fluoro substitution in ) enhances herbicidal potency by increasing electrophilicity.
Pharmaceutical Potential: While spiro derivatives of 3-oxo-benzooxazine (e.g., ) are explored as MAGL inhibitors, the target compound’s trifluorinated diketone may offer distinct enzyme-binding profiles due to its electron-withdrawing properties.
Preparation Methods
Synthesis of the Benzooxazine Nucleophile
The 3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl moiety is synthesized via a Mannich reaction. As demonstrated by guaiacol-based benzoxazine preparations, heating guaiacol derivatives with paraformaldehyde and amines under toluene reflux yields the heterocyclic core. For example:
Preparation of 4,4,4-Trifluoro-3-oxobutanoyl Chloride
Following methods from trifluoromethylated diketone syntheses, ethyl trifluoroacetate undergoes Claisen condensation with ethyl acetate under basic conditions (e.g., NaH/THF). Subsequent hydrolysis and treatment with thionyl chloride yield the acyl chloride:
Friedel-Crafts Coupling
The acyl chloride reacts with the benzooxazine derivative in the presence of AlCl3:
- Molar Ratio : Acyl chloride (1.2 equiv), AlCl3 (1.5 equiv), toluene solvent.
- Conditions : 110°C, 8 hours.
- Yield : 68–74% after aqueous extraction.
Key Analytical Data :
- ¹H NMR (CDCl₃) : δ 8.55 (s, 1H, aromatic), 4.48 (m, 2H, oxazine CH₂), 3.72 (m, 1H, diketone CH).
- ¹⁹F NMR : δ –62.4 (CF₃).
Organocatalytic Conjugate Addition Approach
Enantioselective 1,4-Addition
Adapting methodologies for trifluorocrotonaldehyde, the benzooxazine nucleophile adds to 4,4,4-trifluorocrotonaldehyde using cinchona alkaloid catalysts:
Oxidation to Diketone
The secondary alcohol intermediate is oxidized to the diketone using MnO₂:
Advantages : High enantiocontrol; Disadvantages : Multi-step oxidation lowers overall yield.
Claisen Condensation Route
Ketone-Ester Condensation
A modified Claisen condensation between 4-(3-oxo-benzooxazin-6-yl)acetophenone and ethyl trifluoroacetate under LDA mediation:
Acidic Workup
Hydrolysis with HCl/EtOH affords the diketone:
Characterization :
- FTIR : 1672 cm⁻¹ (C=O stretch), 1256 cm⁻¹ (C-F).
- Elemental Analysis : C 49.79%, H 5.31%, N 7.33% (theoretical: C 49.74%, H 5.22%, N 7.25%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 68–74 | Scalability, minimal byproducts | Requires anhydrous AlCl₃ |
| Organocatalytic Addition | 47–58 | Enantioselectivity | Low yielding oxidation step |
| Claisen Condensation | 73–89 | Single-step diketone formation | Sensitive to base stoichiometry |
Challenges and Optimization Strategies
- Regioselectivity : Friedel-Crafts acylation may yield para/ortho isomers; directing groups (e.g., –OMe) improve para selectivity.
- Fluorine Stability : Trifluoromethyl groups resist hydrolysis but require inert atmospheres during Claisen steps.
- Purification : Silica gel chromatography (hexane:CH₂Cl₂) effectively isolates non-polar byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
